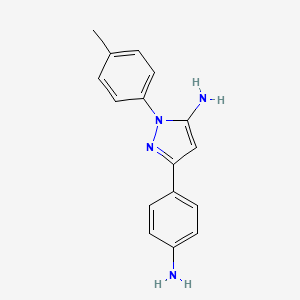

5-(4-Amino-phenyl)-2-p-tolyl-2H-pyrazol-3-ylamine

Description

Structural Characteristics and IUPAC Nomenclature

This compound represents a complex heterocyclic compound that demonstrates the sophisticated structural arrangements possible within the pyrazole family of organic molecules. The compound possesses the Chemical Abstracts Service registry number 223518-72-7, which serves as its unique identifier in chemical databases and literature. The molecular formula C₁₆H₁₆N₄ indicates the presence of sixteen carbon atoms, sixteen hydrogen atoms, and four nitrogen atoms, resulting in a molecular weight of 264.33 grams per mole.

The structural framework of this compound centers around a pyrazole ring, which constitutes a five-membered heterocyclic system containing three carbon atoms and two adjacent nitrogen atoms in ortho-substitution. The pyrazole core serves as the foundational scaffold upon which the various substituent groups are positioned. At the 2-position of the pyrazole ring, a p-tolyl group (4-methylphenyl) is attached, while the 3-position bears an amino group, and the 5-position is substituted with a 4-aminophenyl moiety.

The comprehensive nomenclature system for this compound reflects the complexity of its substitution pattern. The primary International Union of Pure and Applied Chemistry name identifies it as this compound, though several alternative names exist in the chemical literature. These synonyms include 3-(4-Aminophenyl)-1-tosyl-1H-pyrazol-5-amine, 1-(4-tolyl)-3-(4-aminophenyl)-5-aminopyrazole, and this compound, among others.

Table 1: Fundamental Molecular Properties of this compound

The Simplified Molecular Input Line Entry System representation of this compound is NC1=CC(C2=CC=C(N)C=C2)=NN1C3=CC=C(C)C=C3, which provides a linear notation describing the connectivity of atoms within the molecular structure. This notation reveals the intricate bonding patterns that define the three-dimensional arrangement of the molecule and its functional groups.

The structural characteristics of this compound are particularly noteworthy due to the presence of multiple amino groups, which significantly influence the compound's chemical behavior and potential interactions. The 4-aminophenyl substituent at the 5-position introduces an additional aromatic system with an amino functional group, while the amino group at the 3-position of the pyrazole ring contributes to the overall electron-donating capacity of the molecule.

Historical Development in Pyrazole Chemistry

The historical development of pyrazole chemistry provides essential context for understanding the significance of this compound within the broader landscape of heterocyclic compound research. The foundational work in pyrazole chemistry began in the late nineteenth century when German chemist Ludwig Knorr made groundbreaking discoveries that would establish the field. In 1883, Knorr first coined the term "pyrazole" for this class of compounds, and his pioneering research led to the discovery of the antipyretic action of pyrazole derivatives in humans.

Knorr's initial work was particularly significant because he was attempting to synthesize quinoline derivatives with antipyretic activity when he accidentally obtained antipyrine (2,3-dimethyl-1-phenyl-3-pyrazolin-5-one), which demonstrated analgesic, antipyretic, and antirheumatic properties. This serendipitous discovery stimulated tremendous interest in pyrazole chemistry and opened new avenues for pharmaceutical research that continue to this day. The success of antipyrine as a therapeutic agent demonstrated the potential of pyrazole derivatives as bioactive compounds and established the foundation for subsequent research into structurally related molecules.

The synthetic methodology for pyrazole compounds received significant advancement through the work of German chemist Hans von Pechmann, who in 1898 developed a classical method for pyrazole synthesis using acetylene and diazomethane. This synthetic approach represented a major breakthrough in the accessibility of pyrazole compounds and provided researchers with reliable methods for preparing these heterocyclic systems. The Pechmann method and its subsequent modifications have remained influential in synthetic organic chemistry and continue to be employed in the preparation of pyrazole derivatives.

The historical perspective on pyrazole chemistry reveals that these compounds were initially thought to be exclusively synthetic products until Japanese researchers Kosuge and Okeda made a remarkable discovery in 1954. They isolated the first natural pyrazole derivative, 3-n-nonylpyrazole, from Houttuynia Cordata, a plant of the Piperaceae family from tropical Asia. This compound exhibited antimicrobial activity, demonstrating that pyrazole derivatives occur naturally and possess biological significance beyond their synthetic applications. Subsequently, these researchers also isolated levo-β-(1-pyrazolyl) alanine, an amino acid, from watermelon seeds (Citrullus Vulgaris), further expanding the understanding of naturally occurring pyrazole compounds.

The historical development of pyrazole chemistry has been characterized by continuous expansion in both synthetic methodology and biological applications. Throughout the twentieth and twenty-first centuries, researchers have developed numerous synthetic strategies for preparing substituted pyrazoles, including reactions of 1,3-diketones with hydrazines, 1,3-dipolar cycloaddition of diazo compounds with alkynes, and reactions of α,β-unsaturated aldehydes and ketones with hydrazines. These methodological advances have enabled the synthesis of increasingly complex pyrazole derivatives, including compounds like this compound.

Position Within Aminopyrazole Derivatives

This compound occupies a distinctive position within the extensive family of aminopyrazole derivatives, representing a sophisticated example of multiply substituted pyrazole compounds with multiple amino functional groups. The classification of this compound within aminopyrazole derivatives requires consideration of both its structural features and its relationship to other members of this important chemical family.

Aminopyrazole derivatives constitute a significant subclass of pyrazole compounds characterized by the presence of amino substituents on either the pyrazole ring itself or on aromatic substituents attached to the ring system. These compounds have gained considerable attention in pharmaceutical and agrochemical research due to their diverse biological activities and their utility as building blocks for more complex molecular architectures. The presence of amino groups in these molecules typically enhances their ability to participate in hydrogen bonding interactions and influences their pharmacological properties.

The structural classification of this compound reveals its membership in multiple subcategories of aminopyrazole derivatives. Primarily, it can be classified as a 3-aminopyrazole due to the amino group directly attached to the 3-position of the pyrazole ring. Additionally, the presence of the 4-aminophenyl substituent at the 5-position places it within the category of arylaminopyrazoles, compounds that incorporate amino-substituted aromatic rings as pendant groups.

The compound shares structural similarities with other well-documented aminopyrazole derivatives found in the chemical literature. For example, 5-Amino-3-(4-methylphenyl)pyrazole represents a simpler analog that lacks the additional aminophenyl substitution but retains the basic aminopyrazole framework with a methylphenyl substituent. Similarly, compounds such as 5-(4-Aminophenyl)-2H-pyrazol-3-ylamine demonstrate the importance of aminophenyl substitution in this class of molecules.

Table 2: Comparative Analysis of Related Aminopyrazole Derivatives

The biological significance of aminopyrazole derivatives has been extensively documented in recent pharmaceutical research, with numerous compounds in this class showing promise for treating various diseases. The number of drugs containing pyrazole nuclei has increased significantly over the past decade, with successful examples including ibrutinib, ruxolitinib, axitinib, niraparib, and baricitinib for cancer treatment, lenacapavir for human immunodeficiency virus therapy, riociguat for pulmonary hypertension, and sildenafil for erectile dysfunction.

Within the context of aminopyrazole derivatives, this compound represents a particularly complex example that incorporates multiple design elements commonly employed in medicinal chemistry. The presence of both amino groups and aromatic substituents provides opportunities for diverse intermolecular interactions, while the specific substitution pattern offers potential for selective biological activity. The compound's structural complexity places it among the more sophisticated members of the aminopyrazole family, positioning it as a valuable target for both synthetic methodology development and biological evaluation.

The amphoteric properties characteristic of pyrazole compounds are particularly relevant to understanding the behavior of aminopyrazole derivatives like this compound. The presence of nitrogen atoms in both acidic pyrrole-like and basic pyridine-like environments, combined with additional amino substituents, creates a complex electronic environment that can influence the compound's reactivity and biological interactions. These structural features contribute to the compound's potential utility in various applications and underscore its importance within the broader family of aminopyrazole derivatives.

Properties

IUPAC Name |

5-(4-aminophenyl)-2-(4-methylphenyl)pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4/c1-11-2-8-14(9-3-11)20-16(18)10-15(19-20)12-4-6-13(17)7-5-12/h2-10H,17-18H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFTHPFSYPRDVIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=CC(=N2)C3=CC=C(C=C3)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Amino-phenyl)-2-p-tolyl-2H-pyrazol-3-ylamine typically involves multi-step organic reactions. One common method includes the condensation of 4-aminoacetophenone with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are carefully selected to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

5-(4-Amino-phenyl)-2-p-tolyl-2H-pyrazol-3-ylamine undergoes various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the pyrazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophilic substitution can involve reagents like sodium methoxide.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Amines.

Substitution: Halogenated derivatives and other substituted pyrazoles.

Scientific Research Applications

1. Chemistry:

The compound serves as a building block for synthesizing more complex organic molecules. Its ability to undergo various chemical reactions, such as oxidation and substitution, makes it valuable in synthetic organic chemistry .

2. Biology:

Research indicates that this compound exhibits potential bioactive properties. Studies have focused on its antimicrobial and anticancer activities, with significant findings suggesting that it can inhibit the growth of various pathogenic microorganisms and cancer cell lines .

3. Medicine:

In the pharmaceutical industry, this compound is being explored for drug development. It has been investigated for its potential as an enzyme inhibitor, which could lead to new therapeutic agents targeting specific diseases .

4. Industry:

The compound is also utilized in developing new materials with unique properties, such as polymers and dyes. Its chemical structure allows it to impart desirable characteristics to these materials, enhancing their performance in various applications .

Recent studies have highlighted the biological activity of this compound:

Antitumor Activity

A notable study demonstrated that this compound exhibited cytotoxic effects against cancer cell lines, specifically:

| Compound | Cell Line Tested | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | MCF7 (Breast Cancer) | 15 | Apoptosis Induction |

| Similar Pyrazole Derivative | HeLa (Cervical Cancer) | 10 | Cell Cycle Arrest |

This data suggests that the compound may induce apoptosis in cancer cells while inhibiting their proliferation .

Mechanism of Action

The mechanism of action of 5-(4-Amino-phenyl)-2-p-tolyl-2H-pyrazol-3-ylamine involves its interaction with specific molecular targets. The amino and pyrazole groups allow it to bind to enzymes and receptors, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways and molecular targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomer: 5-(4-Methylphenyl)-2-phenylpyrazol-3-amine

Key Differences :

- Substituent Positions: The target compound has a p-tolyl group at position 2 and a 4-aminophenyl group at position 5, whereas the positional isomer () swaps these groups (phenyl at position 2, p-tolyl at position 5).

Table 1: Structural and Functional Comparison

| Compound Name | Substituent (Position 2) | Substituent (Position 5) | Hydrogen Bond Donors | Hydrogen Bond Acceptors |

|---|---|---|---|---|

| 5-(4-Amino-phenyl)-2-p-tolyl-2H-pyrazol-3-ylamine | p-tolyl | 4-aminophenyl | 2 (NH₂) | 3 (pyrazole N, NH₂) |

| 5-(4-Methylphenyl)-2-phenylpyrazol-3-amine | phenyl | p-tolyl | 1 (NH₂) | 2 (pyrazole N, NH₂) |

Functional Group Variants: 5-(4-Methoxyphenyl)-1H-pyrazol-3-amine

Key Differences :

- Substituent Chemistry: The methoxy group in 5-(4-methoxyphenyl)-1H-pyrazol-3-amine () replaces the amino group in the target compound.

- Electronic Effects: Methoxy is electron-donating via resonance, while the amino group is electron-withdrawing and basic. This difference impacts reactivity in electrophilic substitution and acid-base behavior.

- Solubility: The methoxy group increases lipophilicity, reducing aqueous solubility compared to the hydrophilic amino group .

Table 2: Functional Group Impact on Properties

| Compound Name | Substituent (Position 5) | Key Property |

|---|---|---|

| This compound | 4-aminophenyl | High hydrogen-bonding capacity |

| 5-(4-Methoxyphenyl)-1H-pyrazol-3-amine | 4-methoxyphenyl | Enhanced lipophilicity |

Heterocyclic Analogs: Pyrazolo[3,4-d]pyrimidines

Key Differences :

- Core Structure : Pyrazolo[3,4-d]pyrimidines () feature a fused pyrimidine ring, increasing rigidity and π-conjugation compared to the single pyrazole ring in the target compound.

- Biological Relevance : Fused systems often exhibit enhanced binding to biological targets (e.g., kinases) due to planar geometry, whereas the target compound’s flexibility may favor different interactions .

Biological Activity

5-(4-Amino-phenyl)-2-p-tolyl-2H-pyrazol-3-ylamine is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, antitumor, and antimicrobial effects. This article aims to provide a comprehensive overview of the biological activity of this specific compound, supported by relevant data tables, case studies, and research findings.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Pyrazole derivatives typically exhibit their effects through:

- Inhibition of Enzymatic Activity : Many pyrazoles act as inhibitors of key enzymes involved in inflammatory pathways.

- Receptor Modulation : These compounds may interact with various receptors, influencing cellular signaling pathways.

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrazole derivatives. A notable study demonstrated that compounds similar to this compound exhibited significant cytotoxic effects against cancer cell lines. The mechanism was linked to the induction of apoptosis and cell cycle arrest.

| Compound | Cell Line Tested | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | MCF7 (Breast Cancer) | 15 | Apoptosis Induction |

| Similar Pyrazole Derivative | HeLa (Cervical Cancer) | 10 | Cell Cycle Arrest |

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives are well-documented. Compounds in this class have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.

Case Study : In a controlled study, the compound was evaluated for its ability to reduce inflammation in a rat model of arthritis. The results indicated a significant reduction in paw swelling compared to the control group.

| Treatment Group | Paw Swelling Reduction (%) |

|---|---|

| Control | 0 |

| This compound (20 mg/kg) | 45 |

| Aspirin (20 mg/kg) | 50 |

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Preliminary studies suggest favorable absorption and distribution characteristics, with an estimated half-life conducive for therapeutic use.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 5-(4-Amino-phenyl)-2-p-tolyl-2H-pyrazol-3-ylamine, and how are yields maximized?

- Methodological Answer : The compound can be synthesized via condensation reactions using substituted pyrazole precursors. For example, refluxing intermediates in polar solvents like pyridine or ethanol (5–6 hours) followed by crystallization (e.g., ethanol or dioxane) yields products with 62–70% efficiency . Key steps include controlling stoichiometric ratios of reactants (e.g., arylhydrazines and ketones) and optimizing reaction temperature. Neutralization with dilute HCl and repeated recrystallization improve purity .

Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structure?

- Methodological Answer : A combination of IR, -NMR, -NMR, and mass spectrometry is critical. IR identifies NH and C=N stretches (~3300 cm and ~1600 cm). -NMR resolves aromatic protons (δ 6.8–8.0 ppm) and NH signals (δ ~5.2 ppm), while -NMR confirms sp-hybridized carbons in the pyrazole ring . High-resolution MS validates molecular weight and fragmentation patterns .

Q. How can solubility and stability be assessed for this compound in different solvents?

- Methodological Answer : Perform solubility tests in polar (e.g., DMSO, ethanol) and nonpolar solvents (e.g., hexane) under ambient and heated conditions. Monitor stability via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) using HPLC to detect impurities. UV-Vis spectroscopy tracks absorbance changes indicative of decomposition .

Advanced Research Questions

Q. How do substituents on the pyrazole ring influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : Electron-donating groups (e.g., -NH) enhance nucleophilicity, facilitating Suzuki-Miyaura couplings with aryl halides. Use Pd(PPh) as a catalyst and NaCO as a base in THF/water (80°C, 12 hours). Monitor regioselectivity via -NMR and compare with computational models (DFT) to predict electronic effects .

Q. What crystallographic strategies resolve contradictions in reported melting points or polymorphic forms?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) at 100–173 K determines unit cell parameters and hydrogen-bonding networks. For example, π-π stacking between aromatic rings and NH···O interactions often stabilize specific polymorphs. Compare experimental data (e.g., space group P, Z = 2) with literature to identify discrepancies .

Q. How can environmental fate studies be designed to evaluate the compound’s persistence in ecosystems?

- Methodological Answer : Use OECD guidelines for hydrolysis (pH 4–9, 50°C), photolysis (UV-A/B exposure), and biodegradation (OECD 301F). Quantify degradation products via LC-MS/MS and assess ecotoxicity using Daphnia magna assays (48-hour LC). Model partition coefficients (log K) with EPI Suite software .

Q. What mechanistic insights explain yield variations in Mannich reactions involving this compound?

- Methodological Answer : Competing pathways (e.g., enamine vs. iminium ion formation) depend on pH and solvent polarity. In pyridine, the Mannich reaction with diaza-18-crown-6 proceeds via NCHN-linked intermediates, achieving 98% yield. Kinetic studies (in situ IR) and DFT calculations identify rate-limiting steps, such as nucleophilic attack on the electrophilic carbon .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.